2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride

Descripción general

Descripción

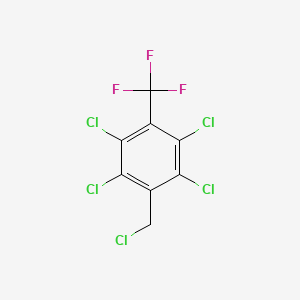

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride is a chemical compound with the molecular formula C8H2Cl5F3. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride can be synthesized through various methods. One common approach involves the chlorination of 4-(trifluoromethyl)benzyl chloride under controlled conditions to introduce the chlorine atoms at the 2, 3, 5, and 6 positions. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and it is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution under basic or polar aprotic conditions.

Elimination Reactions

Dehydrohalogenation can occur under strongly basic conditions, forming a benzyne intermediate or unsaturated products.

Fluorination Reactions

The trichloromethyl group (if present) can undergo halogen exchange, though direct fluorination of the chloromethyl group is less common.

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings, though reactivity is moderated by electron-withdrawing substituents.

| Reaction | Catalysts/Ligands | Product | Efficiency | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Moderate (40–60%) | |

| Ullmann Coupling | CuI, 1,10-phenanthroline | Benzyl ethers | Requires elevated temperatures |

Stability and Side Reactions

-

Hydrolysis : Slow hydrolysis in aqueous base yields 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl alcohol, but competing elimination dominates above pH 10 .

-

Thermal Decomposition : Above 150°C, releases HCl and traces of HF (from trifluoromethyl group) .

Comparative Reactivity Table

| Reaction Pathway | Rate (Relative to C₆H₅CH₂Cl) | Key Factor |

|---|---|---|

| Nucleophilic Substitution | 0.3–0.5 | Electron-withdrawing Cl/F groups reduce SN2 efficacy |

| Elimination | 1.2–1.5 | Enhanced by adjacent Cl substituents stabilizing transition state |

| Fluorination | <0.1 | Steric hindrance from tetrachloro substitution |

Aplicaciones Científicas De Investigación

Organic Synthesis

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for electrophilic substitution reactions and nucleophilic additions.

Key Reactions:

- Synthesis of Benzyl Alcohol Derivatives: The compound can be converted into benzyl alcohol derivatives through reduction reactions. This transformation is important for creating compounds used in fragrances and flavorings.

- Formation of Dithiocarbamates: It has been used in the synthesis of dithiocarbamates by reacting with sodium salts of N,N-disubstituted dithiocarbamic acids, which are significant in medicinal chemistry for their biological activities .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly as an active ingredient in insecticides and herbicides. The presence of chlorine and trifluoromethyl groups enhances the biological activity and stability of these formulations.

Case Study: Insecticide Development

Research indicates that derivatives of this compound exhibit high efficacy against various agricultural pests while maintaining low toxicity to non-target organisms. This makes them suitable candidates for environmentally friendly pest control solutions.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has shown potential as a building block for various drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceutical agents.

Research Insights:

- Anticancer Agents: Studies have reported that halogenated benzyl derivatives can exhibit anticancer properties. The incorporation of this compound into drug design has led to the development of novel compounds that target cancer cells effectively.

- Cholinesterase Inhibitors: Research has explored its role in synthesizing compounds that inhibit cholinesterase enzymes, which are crucial for treating neurodegenerative diseases .

Material Science

The compound's unique chemical structure makes it valuable in material science for developing polymers and coatings with enhanced chemical resistance and thermal stability.

Applications:

- Coatings: It is used to formulate protective coatings that require resistance to solvents and harsh environmental conditions.

- Polymer Additives: The compound can act as a flame retardant or plasticizer in polymer formulations.

Mecanismo De Acción

The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .

Comparación Con Compuestos Similares

Similar Compounds

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound is similar in structure but contains fluorine atoms instead of chlorine.

4-(Trifluoromethyl)benzyl chloride: Lacks the additional halogen atoms, making it less reactive in certain chemical reactions.

2,3,4,6-Tetrachloro-5-(trifluoromethyl)benzyl chloride: Another closely related compound with a different substitution pattern.

Uniqueness

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride is unique due to its specific arrangement of chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride (CAS No. 117338-22-4) is a chlorinated aromatic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. Its unique molecular structure, characterized by multiple chlorine and trifluoromethyl groups, contributes to its biological activity. This article reviews the biological effects, potential toxicity, and relevant case studies associated with this compound.

- Molecular Formula : C8H2Cl5F3

- Molecular Weight : 332.36 g/mol

- CAS Number : 117338-22-4

- Synonyms : 2,3,5,6-Tetrachloro-4-trifluoromethyl-benzyl chloride

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential toxicity and pharmacological effects.

Toxicological Studies

- Acute Toxicity : In animal studies, exposure to high concentrations of the compound has resulted in significant irritation to the skin and respiratory system. Symptoms observed include erythema and swelling at the site of exposure .

- Chronic Toxicity : Long-term exposure studies indicate potential carcinogenic effects. For instance, in a study involving repeated dose inhalation toxicity in mice, inflammation of lymph nodes and hyperplasia of gastric mucosa were noted .

- Genotoxicity : In vitro studies suggest that the compound does not exhibit mutagenic or genotoxic potential under standard testing conditions .

Case Study 1: Irritation Effects

A study assessed the irritation potential of this compound in female ICR mice. The results indicated marked irritation upon dermal exposure with subsequent inflammation observed in systemic examinations .

Case Study 2: Carcinogenic Potential

Research involving chronic exposure revealed that a subset of mice developed lung adenomas and squamous-cell carcinomas after prolonged contact with the compound. This suggests a possible weak carcinogenic potential that warrants further investigation .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

1,2,4,5-tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl5F3/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHKLNHXOPCZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601174660 | |

| Record name | 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79674-47-8 | |

| Record name | 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79674-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.